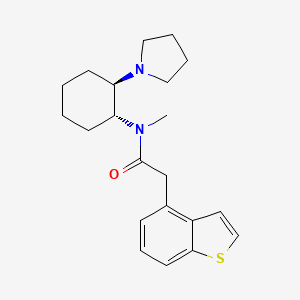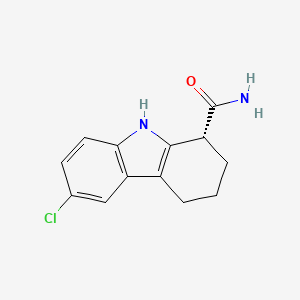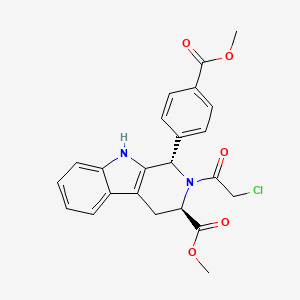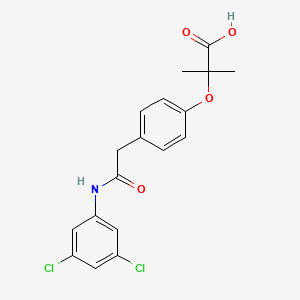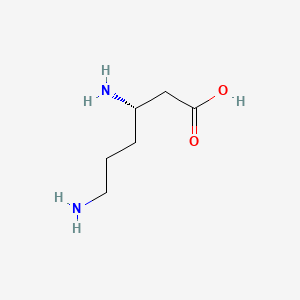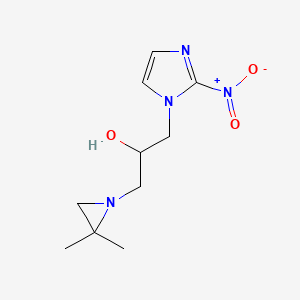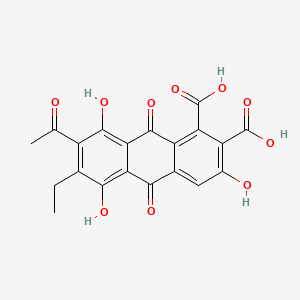
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid is a complex organic compound with the molecular formula C20H14O10. It is also known as laccaic acid and is a derivative of anthracene. This compound is notable for its unique structure, which includes multiple hydroxyl and carbonyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The preparation of 7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the extraction from natural sources such as lac insects. The process includes:
Extraction from Lac Insects: The lac dye is extracted from the secretion of lac insects. The extraction involves crushing the insect bodies and washing them with water to obtain the dye.
Chemical Synthesis: The compound can also be synthesized through a series of chemical reactions involving the acetylation and hydroxylation of anthracene derivatives. .
Analyse Des Réactions Chimiques
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles. .
Applications De Recherche Scientifique
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of dyes and pigments for textiles and other materials .
Mécanisme D'action
The mechanism of action of 7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
7-Acetyl-6-ethyl-9,10-dihydro-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid can be compared with other anthracene derivatives such as:
9,10-Anthracenedicarboxylic acid: Similar in structure but lacks the acetyl and ethyl groups, making it less reactive in certain chemical reactions.
1,2-Anthraquinone: Another derivative with different functional groups, leading to distinct chemical properties and applications.
Anthracene-2-carboxylic acid: A simpler derivative with fewer hydroxyl groups, resulting in different reactivity and uses
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
6219-66-5 |
|---|---|
Formule moléculaire |
C20H14O10 |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
7-acetyl-6-ethyl-3,5,8-trihydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C20H14O10/c1-3-6-9(5(2)21)17(25)14-13(15(6)23)16(24)7-4-8(22)11(19(27)28)12(20(29)30)10(7)18(14)26/h4,22-23,25H,3H2,1-2H3,(H,27,28)(H,29,30) |
Clé InChI |
RHAXKFFKGZJUOE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C2C(=C1O)C(=O)C3=CC(=C(C(=C3C2=O)C(=O)O)C(=O)O)O)O)C(=O)C |
SMILES canonique |
CCC1=C(C(=C2C(=C1O)C(=O)C3=CC(=C(C(=C3C2=O)C(=O)O)C(=O)O)O)O)C(=O)C |
Apparence |
Solid powder |
| 6219-66-5 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(4-dimethylaminophenylazo) beta-lactoside lac dye lac resin, C.I. natural red 25 laccaic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)
![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)
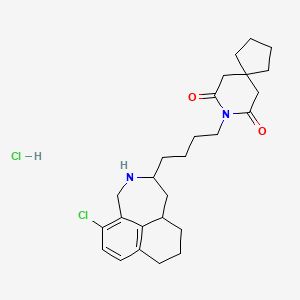
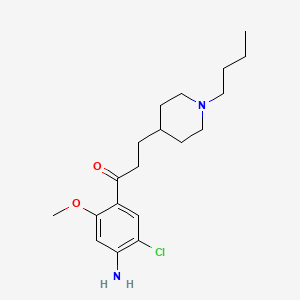
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)
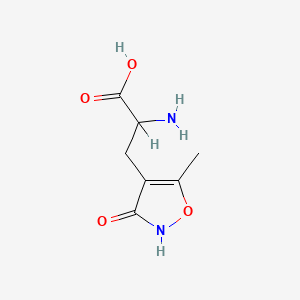
![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)
